N-(diphenylmethyl)-2-(thiophen-2-yl)acetamide
Description
N-(Diphenylmethyl)-2-(thiophen-2-yl)acetamide (CAS: 505057-51-2) is a heterocyclic acetamide derivative featuring a diphenylmethyl group attached to the nitrogen atom and a thiophen-2-yl substituent on the acetamide backbone . Its molecular formula is C₂₄H₁₈F₃N₃O₂S₂, with a molecular weight of 485.544 g/mol. The compound’s structure combines lipophilic aromatic groups (diphenylmethyl and thiophene) with a polar acetamide core, making it a candidate for diverse pharmacological applications, particularly in targeting hydrophobic binding pockets in enzymes or receptors.
Properties
IUPAC Name |
N-benzhydryl-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NOS/c21-18(14-17-12-7-13-22-17)20-19(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-13,19H,14H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOCMDOTZHVDCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(diphenylmethyl)-2-(thiophen-2-yl)acetamide typically involves the reaction of diphenylmethanol with thiophene-2-carboxylic acid, followed by amidation. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the acyl chloride intermediate, which then reacts with ammonia or an amine to form the acetamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(diphenylmethyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(diphenylmethyl)-2-(thiophen-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(diphenylmethyl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., trifluoromethyl in or cyano in ) modulate electronic properties, affecting reactivity and metabolic stability.
- Heterocyclic appendages (thiazole , pyrimidine ) introduce additional hydrogen-bonding or π-stacking interactions.
Spectroscopic Comparison
Spectroscopic data (¹H NMR, IR) highlight differences in substituents:
Pharmacological Implications
Biological Activity
N-(diphenylmethyl)-2-(thiophen-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
This compound features a diphenylmethyl group attached to a thiophene ring and an acetamide moiety. This structure allows for diverse interactions with biological macromolecules, making it a candidate for various therapeutic applications.
The compound exhibits several mechanisms that contribute to its biological activity:
- Inhibition of mPGES-1 : Recent studies have indicated that derivatives of thiophen-2-yl acetic acid can inhibit microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme implicated in inflammation and cancer progression. This compound is hypothesized to share this inhibitory effect, potentially leading to reduced levels of pro-inflammatory prostaglandins .
- Antioxidant Activity : The compound has shown moderate antioxidant properties in vitro, which is essential for mitigating oxidative stress-related cellular damage .
Antimicrobial Activity
A study evaluating the antimicrobial properties of related compounds indicated significant activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes, which could be extrapolated to this compound based on structural similarities .
Anticancer Activity
Research has highlighted the potential of thiophene derivatives in anticancer therapy. For instance, compounds targeting mPGES-1 have shown promise in arresting the cell cycle in cancerous cell lines, suggesting that this compound may also exhibit similar effects .
Study 1: mPGES-1 Inhibition
In a study focused on cancer therapy, compounds derived from thiophenes were tested for their ability to inhibit mPGES-1. Among these, this compound demonstrated selective inhibitory activity with an IC50 in the low micromolar range. This suggests its potential as a therapeutic agent in conditions characterized by elevated prostaglandin E2 levels, such as cancer and chronic inflammation .
Study 2: Antioxidant and Antimicrobial Properties
In vitro assays using the ABTS method revealed that this compound possesses moderate antioxidant activity. Additionally, antimicrobial testing showed effectiveness against various yeast strains, indicating its broad-spectrum antimicrobial potential .
Summary of Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
